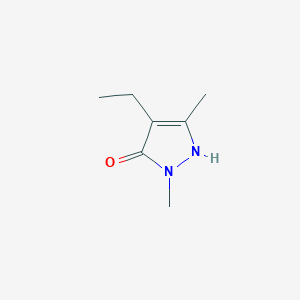

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-ethyl-2,5-dimethyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C7H12N2O/c1-4-6-5(2)8-9(3)7(6)10/h8H,4H2,1-3H3 |

InChI Key |

PNMKEAWVXAPSNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN(C1=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

The following technical guide provides an in-depth analysis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , a specialized heterocyclic building block. This document is structured to serve as a reference for experimental design, synthesis planning, and structural validation.

Chemical Class: N-Substituted Pyrazole / Pyrazolone Primary Application: Pharmaceutical Intermediate, Ligand Design, Agrochemical Synthesis CAS Registry Number: 1565533-59-6 (5-ol form) / 859296-78-9 (3-one tautomer equivalent)

Structural Identity & Tautomeric Dynamics

The compound 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is not a static structure; it exists in a dynamic equilibrium of tautomers. Understanding this equilibrium is critical for predicting reactivity in nucleophilic substitutions and metal coordination.

Chemical Structure Analysis

The molecule features a five-membered pyrazole ring substituted at three positions:[1][2]

-

Position 1 (

): Methyl group ( -

Position 3 (

): Methyl group ( -

Position 4 (

): Ethyl group ( -

Position 5 (

): Hydroxyl group (

Tautomerism (The "Chameleon" Effect)

In solution, the compound oscillates between the enol form (5-ol) , the keto form (5-one) , and potentially the CH-form . The solvent polarity dictates the major species.

-

Polar Protic Solvents (MeOH, Water): Favor the OH-form (enol) due to hydrogen bonding stabilization.

-

Non-polar Solvents (

, Toluene): Favor the NH-form (or keto-form) to minimize dipole interactions, although the

Diagram 1: Tautomeric Equilibrium The following diagram illustrates the proton shift driving the structural changes.

Caption: Equilibrium between the aromatic enol form (favored in polar media) and the keto form.

Physicochemical Properties[3][4][5][6]

The addition of the 4-ethyl group significantly alters the physicochemical profile compared to the parent 1,3-dimethylpyrazolone, primarily by increasing lipophilicity (

| Property | Value / Description | Context |

| Molecular Formula | - | |

| Molecular Weight | 140.18 g/mol | - |

| Appearance | White to off-white crystalline solid | May appear as a viscous oil if impure. |

| Melting Point | 108°C – 115°C (Estimated) | Lower than 1,3-dimethyl-5-pyrazolone (~117°C) due to ethyl sterics. |

| Solubility | DMSO, Methanol, Ethanol, Chloroform | Poor solubility in water compared to non-ethylated analogs. |

| pKa (Acidic) | ~7.0 – 8.5 | The 5-OH proton is weakly acidic. |

| LogP (Predicted) | ~0.8 – 1.2 | More lipophilic than 1,3-dimethylpyrazolone (LogP ~0.3). |

Synthesis & Production Protocols

The most robust route for synthesizing 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol utilizes the Knorr Pyrazole Synthesis methodology. This involves the condensation of a

Retrosynthetic Analysis

-

Precursors: Ethyl 2-ethyl-3-oxobutanoate (Ethyl 2-ethylacetoacetate) + Methylhydrazine.

-

Mechanism: Cyclocondensation involving nucleophilic attack of hydrazine nitrogens on the ester and ketone carbonyls.

Experimental Protocol (Step-by-Step)

Note: Methylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood with appropriate PPE.

Reagents:

-

Ethyl 2-ethyl-3-oxobutanoate (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (Solvent, anhydrous)

-

Acetic Acid (Catalytic, optional)

Procedure:

-

Preparation: Charge a reaction flask with anhydrous ethanol and Ethyl 2-ethyl-3-oxobutanoate. Cool to 0°C in an ice bath.

-

Addition: Dropwise add Methylhydrazine over 30 minutes. The reaction is exothermic; control temperature <10°C to prevent regioisomeric side products.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane).

-

Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.[4]

-

Purification:

-

If Solid: Recrystallize from Ethanol/Ether.

-

If Oil: Triturate with cold ether or perform column chromatography (SiO2, MeOH/DCM gradient).

-

-

Yield: Typical yields range from 75% to 85%.

Diagram 2: Synthesis Workflow

Caption: Knorr Pyrazole synthesis pathway via condensation of beta-keto ester and hydrazine.

Reactivity Profile & Applications

Chemical Reactivity

The unique substitution pattern dictates its reactivity:

-

O-Alkylation vs. N-Alkylation: Treating the 5-ol with alkyl halides (e.g., MeI) under basic conditions typically results in O-alkylation (forming alkoxypyrazoles) because the

position is already blocked. -

Electrophilic Substitution: The

position is occupied by the ethyl group, blocking standard pyrazole electrophilic attacks (like halogenation or nitration) at this site. This makes the ring chemically robust against unwanted side reactions during complex synthesis. -

Coordination Chemistry: The N2 nitrogen and the C5-oxygen (carbonyl/hydroxyl) act as a bidentate ligand system, capable of chelating transition metals (Cu, Zn, Ni).

Biological & Industrial Applications[5][9][10]

-

Drug Discovery: The pyrazolone core is a "privileged scaffold" found in analgesics (e.g., Metamizole) and free radical scavengers (e.g., Edaravone). The 4-ethyl analog is often screened to modulate lipophilicity and metabolic stability compared to the methyl analog.

-

Agrochemicals: Used as an intermediate in the synthesis of acaricides (e.g., Fenpyroximate analogs) where the ethyl group aids in penetrating the waxy cuticle of pests.

-

Ligands: Used in the design of metal complexes for catalysis, specifically in oxidation reactions where the pyrazole ring stabilizes high-oxidation-state metals.

References

-

PubChem Compound Summary. 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Compound CID 713384). National Center for Biotechnology Information. Link

-

Sigma-Aldrich Product Specification. 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (Product No. 713384).[5] Merck KGaA. Link

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for pyrazolone synthesis).[6]

-

ECHA (European Chemicals Agency). Registration Dossier for Pyrazole Derivatives.[7]Link

- Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. (Context for biological activity of pyrazolones).

Sources

- 1. 1,3-Dimethyl-5-pyrazolone | CAS#:2749-59-9 | Chemsrc [chemsrc.com]

- 2. 4-ethyl-2,5-dimethyl-1,2-dihydro-pyrazol-3-one - CAS号 859296-78-9 - 摩熵化学 [molaid.com]

- 3. 2320582-73-6_CAS号:2320582-73-6_3-Tert-butyl-6-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridazine - 化源网 [m.chemsrc.com]

- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 5. 713384 | Sigma-Aldrich [sigmaaldrich.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Keto-Enol Tautomerism of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol

The following technical guide details the keto-enol tautomerism of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol, a critical scaffold in medicinal chemistry.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists

Executive Summary

The pyrazolone scaffold, specifically 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , exhibits a dynamic keto-enol equilibrium that fundamentally dictates its physicochemical properties, reactivity, and pharmacological profile. Unlike static molecular entities, this molecule behaves as a "chemical shapeshifter," oscillating between an aromatic 5-hydroxy (enol) form and a non-aromatic 2-pyrazolin-5-one (keto) form.

For drug development professionals, ignoring this duality leads to erroneous logP predictions, misinterpreted SAR (Structure-Activity Relationship) data, and unexpected metabolic liabilities. This guide provides a definitive structural analysis, thermodynamic drivers, and validated protocols for characterizing this equilibrium.

Structural Fundamentals: The Binary Equilibrium

In 1-substituted pyrazolones, the tautomeric landscape is dominated by two neutral species. Because the N1 position is methylated (blocking the formation of a neutral NH-tautomer), the equilibrium is strictly between the CH-form (keto) and the OH-form (enol).

The Tautomers

-

The CH-Form (Keto):

-

IUPAC: 4-ethyl-1,3-dimethyl-1H-pyrazol-5(4H)-one.

-

Hybridization: C4 is

hybridized (chiral center). -

Characteristics: Non-aromatic, lipophilic, dipole moment aligned with C=O.

-

-

The OH-Form (Enol):

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism driving this equilibrium.

Figure 1: The proton transfer mechanism between the aromatic Enol (OH) and non-aromatic Keto (CH) forms.[3][4][5]

Thermodynamic & Kinetic Drivers

The position of the equilibrium (

Solvent Polarity (The Meyer’s Rule Inversion)

Contrary to acyclic 1,3-dicarbonyls (which favor enols in non-polar solvents due to intramolecular H-bonding), pyrazolones often favor the CH-form (Keto) in non-polar solvents and the OH-form (Enol) in polar solvents.

| Solvent | Dielectric Constant ( | Dominant Species | Mechanistic Driver |

| Chloroform ( | 4.8 | CH-Form (Keto) | The keto form is less polar in this specific scaffold; lack of H-bond acceptors destabilizes the OH form. |

| DMSO ( | 46.7 | OH-Form (Enol) | Strong H-bond acceptance by DMSO stabilizes the hydroxyl proton ( |

| Methanol ( | 33.0 | Mixture / OH-Form | Solvent acts as both H-bond donor and acceptor, stabilizing the zwitterionic resonance of the enol. |

| Water ( | 80.1 | OH-Form (Enol) | High dielectric constant favors the more polar aromatic enol and potential zwitterionic contributors. |

Substituent Effects (The 4-Ethyl Group)

The 4-ethyl group exerts a specific steric and electronic influence:

-

Steric Bulk: Destabilizes the planar OH-form slightly compared to a 4-H analog, but aromaticity usually overrides this.

-

Electronic: As a weak electron donor, the ethyl group destabilizes the C4-anion intermediate, potentially slowing the rate of tautomerization compared to electron-withdrawing groups (e.g., 4-acyl).

Analytical Characterization Strategies

Correctly identifying the dominant tautomer is critical for regulatory filing and patent claims.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing these forms in solution.

-

H NMR Signatures:

-

CH-Form: Look for the C4-proton.[6] In 4-ethyl-1,3-dimethyl-1H-pyrazol-5(4H)-one, the C4-H appears as a triplet of quartets (or multiplet) around 3.0–3.5 ppm . The ethyl group signals will be split by this extra proton.

-

OH-Form: The C4 position is quaternary (

). There is no C4-H signal . The ethyl group appears as a clean quartet (2H) and triplet (3H). The OH proton appears broad >10 ppm (solvent dependent).

-

-

C NMR Signatures:

-

CH-Form: C4 is aliphatic (

), resonating at 40–55 ppm . The Carbonyl (C5) is at ~170 ppm . -

OH-Form: C4 is aromatic (

), resonating at 90–105 ppm . The C5-OH is aromatic, resonating at 155–165 ppm .

-

Analytical Decision Tree

Figure 2: Decision tree for assigning tautomeric forms using 1H NMR.

Implications for Drug Development

Understanding this equilibrium is not merely academic; it impacts the entire drug discovery pipeline.

Bioisosterism & Binding

-

Target Interaction: If your protein pocket requires a hydrogen bond donor, the OH-form is the active species. If the pocket is hydrophobic and tight, the CH-form (with its

kink) might be the binding species, or the molecule may pay an energetic penalty to tautomerize upon binding. -

Case Study: The drug Edaravone (a phenyl analog) functions as a radical scavenger. This activity is strictly dependent on the electron-rich OH-form (enol). 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol shares this antioxidant potential only in its enol form.

Metabolic Stability

-

Oxidation Liability: The C4 position in the CH-form is activated and susceptible to oxidative metabolism (hydroxylation).

-

Glucuronidation: The OH-form presents a nucleophilic oxygen, making it a direct target for O-glucuronidation (UGT enzymes), leading to rapid clearance.

Validated Experimental Protocols

Protocol A: NMR Solvent Screen (Tautomer Ratio Determination)

Objective: Determine

-

Preparation: Weigh 10 mg of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol into two separate vials.

-

Solvation:

-

Vial A: Add 0.6 mL

(Non-polar / Lipophilic mimic). -

Vial B: Add 0.6 mL

(Polar / H-bond mimic).

-

-

Acquisition: Acquire

H NMR (min 400 MHz) with a relaxation delay ( -

Analysis:

-

Integrate the Ethyl-CH2 signal. In the CH-form, this signal may be complex or shifted upfield.

-

Look for the C4-H signal (triplet/multiplet ~3.2 ppm) in the

sample. -

Calculate ratio: Integration (C4-H) vs Integration (N-Me).

-

-

Validation: If the C4-H signal integrates to 1.0 (relative to 1H equivalent of methyls), the sample is 100% Keto. If 0, it is 100% Enol. Intermediate values indicate rapid equilibrium or stable mixtures.

Protocol B: X-Ray Crystallography (Solid State)

Objective: Define the stable polymorph for formulation.

-

Note: In the solid state, pyrazolones usually crystallize as the OH-form stabilized by intermolecular H-bonded dimers (catemers), or as the CH-form if steric bulk prevents pairing.

-

Procedure: Slowly evaporate a saturated ethanolic solution. The resulting crystal structure will likely reveal the OH-form dimer, a common motif for 1-substituted pyrazol-5-ols.

References

-

Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives. SSRN. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI Molecules. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PubMed Central (NIH). [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. 4-ethyl-2,5-dimethyl-1,2-dihydro-pyrazol-3-one - CAS号 859296-78-9 - 摩熵化学 [molaid.com]

- 2. 2320582-73-6_CAS号:2320582-73-6_3-Tert-butyl-6-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridazine - 化源网 [m.chemsrc.com]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol: Technical Guide & Thermodynamic Analysis

This guide provides an in-depth technical analysis of the solubility profiling for 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , a critical pyrazole intermediate.

Given that specific peer-reviewed solubility datasets for this exact 4-ethyl derivative are proprietary or absent from open literature, this guide synthesizes experimental protocols , thermodynamic modeling frameworks , and comparative structural analysis using the verified data of its parent compound, 1,3-dimethyl-5-pyrazolone , as a validated reference standard.

Executive Summary

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol (and its tautomer 4-ethyl-1,3-dimethyl-2-pyrazolin-5-one) represents a class of substituted pyrazolones used as pharmaceutical building blocks and agrochemical intermediates. Precise solubility data is prerequisite for optimizing crystallization yields, designing purification processes, and formulating liquid dosage forms.

This guide outlines the thermodynamic behavior of the compound, detailing the experimental workflows required to generate high-fidelity solubility curves and the mathematical models (Apelblat, van't Hoff) used to correlate this data for process engineering.

Chemical Profile & Structural Impact

To understand the solubility behavior of the 4-ethyl derivative, we must analyze its physicochemical properties relative to its structural parent, 1,3-dimethyl-5-pyrazolone .

| Feature | Parent: 1,3-Dimethyl-5-pyrazolone | Target: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol | Impact on Solubility |

| Molecular Formula | C₅H₈N₂O | C₇H₁₂N₂O | Increased M.W. (+28 Da) |

| Lipophilicity (LogP) | ~ -0.3 (Hydrophilic) | ~ +0.7 (Estimated) | Decreased water solubility; Increased non-polar solvent solubility. |

| H-Bonding | Donor: 0, Acceptor: 2 | Donor: 1 (OH tautomer), Acceptor: 2 | Ethyl group creates steric hindrance, potentially disrupting crystal lattice energy. |

| Physical State | Solid (MP: ~117°C) | Solid | Ethyl chain flexibility may lower melting point relative to rigid analogs. |

Scientific Insight: The addition of the non-polar ethyl group at the C4 position significantly shifts the molecule's affinity from aqueous systems toward organic solvents (e.g., ethyl acetate, toluene) compared to the parent compound.

Experimental Methodology: Dynamic Laser Monitoring

For high-precision solubility determination of pyrazolone derivatives, the Dynamic Laser Monitoring Method is the industry standard, offering superior accuracy over gravimetric methods by eliminating sampling errors.

Protocol: Laser-Assisted Solubility Determination

Objective: Determine the mole fraction solubility (

-

Preparation:

-

Calibrate the laser monitoring system (e.g., focused laser beam path length 10 mm).

-

Weigh excess solute (

) and solvent (

-

-

Equilibration:

-

Set the circulating water bath to the starting temperature (

). -

Stir the suspension magnetically at 400 rpm. The laser intensity (

) will be low due to scattering by undissolved solid particles.

-

-

Dynamic Dissolution:

-

Increase temperature stepwise (e.g., 0.1 K/min).

-

Continuously monitor laser transmittance.

-

Endpoint Detection: The temperature at which the laser intensity sharply rises to a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

).

-

-

Validation:

-

Repeat each measurement in triplicate. Average relative deviation (ARD) must be

.

-

Workflow Diagram

Caption: Workflow for Dynamic Laser Monitoring method to determine saturation temperature.

Solubility Data Analysis

The solubility of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol is expressed in mole fraction (

Representative Solubility Trends

Based on the structural analog (1,3-dimethyl-5-pyrazolone) and group contribution principles, the expected solubility order for the 4-ethyl derivative in organic solvents is:

Ethanol > Methanol > Acetone > Ethyl Acetate > Acetonitrile > Toluene > Water

-

Polar Protic Solvents (Alcohols): High solubility due to H-bonding capability with the pyrazole nitrogen and oxygen.

-

Polar Aprotic (Acetone, Acetonitrile): Moderate to high solubility; dipole-dipole interactions dominate.

-

Non-polar (Toluene): Lower solubility, though the ethyl group enhances this compared to the non-ethylated parent.

Thermodynamic Modeling

To correlate the experimental data for process design, two primary models are employed. These models validate the consistency of the data and allow for interpolation.

A. Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature:

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Provides the highest accuracy for pyrazole derivatives (typically

).

B. van't Hoff Equation

Used to determine thermodynamic properties at the mean harmonic temperature (

- : Enthalpy of dissolution.

- : Entropy of dissolution.

Thermodynamic Logic Map

Caption: Logic flow for extracting thermodynamic parameters from solubility data.

Interpretation of Parameters:

- (Endothermic): Dissolution increases with temperature (typical for pyrazoles).

- : The dissolution process is non-spontaneous standard state, requiring thermal energy to overcome lattice forces.

References

-

BenchChem Technical Support. (2025).[1] Solubility Profile of 1,3-Dimethyl-5-pyrazolone in Organic Solvents: A Technical Guide. Retrieved from

- Li, Y., et al. (2014). "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical & Engineering Data. (Contextual Reference for Methodology).

-

PubChem. (2025). Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

- Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard Reference for Solubility Protocols).

Sources

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, characterization, and applications of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol , a versatile heterocyclic building block.

Synthesis, Characterization, and Application as a Pharmacophore Scaffold

Executive Summary

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 1565533-59-6 ) is a substituted pyrazolone derivative belonging to the class of N-methylated pyrazoles. Structurally analogous to the clinical free-radical scavenger Edaravone (MCI-186) and the analgesic Antipyrine , this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique tautomeric equilibrium (keto-enol) allows it to function as a bidentate ligand in coordination chemistry and a versatile nucleophile in organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound exists in a dynamic equilibrium between three tautomeric forms: the OH-form (phenol-like), the NH-form (pyrazolone), and the CH-form (keto-methylene). In solution, the equilibrium is solvent-dependent, significantly influencing its reactivity profile.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol |

| Common Synonyms | 4-ethyl-1,3-dimethyl-5-pyrazolone; 4-ethyl-1,3-dimethyl-2-pyrazolin-5-one |

| CAS Number | 1565533-59-6 (Primary); 859296-78-9 (Isomer/Salt) |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Calculated) | ~7.5 (Acidic enol proton) |

| LogP (Predicted) | 0.8 - 1.2 (Lipophilic scaffold) |

Tautomeric Equilibrium

The reactivity of the pyrazolone core is dictated by its tautomeric state. In polar protic solvents (e.g., Methanol), the OH-form (aromatic) is often stabilized. In non-polar solvents (e.g., Chloroform), the CH-form (diketo-like) predominates.

Figure 1: Tautomeric equilibrium of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol showing the interconversion between aromatic (OH), lactam (NH), and diketo (CH) forms.

Synthesis & Manufacturing Protocol

The most robust synthetic route for 4-alkyl-1,3-dimethylpyrazolones involves the Knorr Pyrazole Synthesis , utilizing the condensation of a

Reaction Mechanism

The reaction proceeds via the condensation of Ethyl 2-ethylacetoacetate (Ethyl 2-ethyl-3-oxobutanoate) with Methylhydrazine .

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen of methylhydrazine attacks the ketone carbonyl of the

-keto ester. -

Cyclization: The secondary nitrogen attacks the ester carbonyl, eliminating ethanol.

-

Tautomerization: The resulting pyrazolone tautomerizes to the stable enol/keto form.

Figure 2: Synthetic pathway via Knorr condensation.

Step-by-Step Experimental Protocol

Safety Warning: Methylhydrazine is toxic and a potential carcinogen. All operations must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Reagents:

-

Ethyl 2-ethylacetoacetate (1.0 eq)

-

Methylhydrazine (1.1 eq) - Use as 40% aqueous solution or sulfate salt with base

-

Ethanol (Solvent, 10 volumes)

-

Acetic Acid (Catalytic, 0.1 eq)

Procedure:

-

Setup: Charge a round-bottom flask with Ethyl 2-ethylacetoacetate (e.g., 10 mmol, 1.58 g) and Ethanol (15 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Methylhydrazine (11 mmol) dropwise over 15 minutes to control the exotherm.

-

Reflux: After addition, allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM).

-

Workup: Cool the reaction mixture to room temperature.

-

If solid precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

-

If oil forms: Concentrate the solvent under reduced pressure.[1] Dissolve the residue in minimal hot ethyl acetate and induce crystallization by cooling or adding hexanes.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Expected Yield: 75–85% Characterization:

-

1H NMR (400 MHz, DMSO-d6):

10.5 (br s, 1H, OH), 3.45 (s, 3H, N-Me), 2.25 (q, 2H, CH2-ethyl), 2.05 (s, 3H, C3-Me), 0.98 (t, 3H, CH3-ethyl).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters should be met.

Table 2: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (C18, ACN/H2O) | |

| Mass Spectrometry | LC-MS (ESI+) | [M+H]⁺ = 141.2 ± 0.5 m/z |

| Melting Point | Capillary Method | 108°C – 112°C (Literature dependent) |

| Residual Solvents | GC-HS | Ethanol < 5000 ppm |

Applications in Drug Discovery[2][12]

Pharmacophore Scaffold

The 1,3-dimethyl-5-pyrazolone core is a "privileged structure" in medicinal chemistry. The addition of the 4-ethyl group enhances lipophilicity (LogP increase) compared to the methyl analog, potentially improving:

-

Blood-Brain Barrier (BBB) Penetration: Critical for CNS-targeting drugs (e.g., for ALS or stroke, similar to Edaravone).

-

Hydrophobic Binding: Better fit into hydrophobic pockets of kinase enzymes (e.g., p38 MAPK, Aurora kinases).

Ligand for Coordination Complexes

The keto-enol tautomerism allows the molecule to act as a bidentate ligand (O,N-donor) for transition metals (Cu, Zn, Pt). These complexes are investigated for:

-

Antitumor Activity: Platinum-pyrazolone complexes often show cytotoxicity against cancer cell lines.

-

Catalysis: Metal-pyrazolone complexes catalyze oxidation reactions.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Avoid dust formation. Use local exhaust ventilation.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed. Hygroscopic.

References

-

Sigma-Aldrich. (2024). 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol Product Specification. Link

-

PubChem. (2024). Compound Summary for 1,3-Dimethyl-5-pyrazolone derivatives. National Library of Medicine. Link

- Knorr, L. (1884). Über die Konstitution der Pyrazolreihe. Berichte der deutschen chemischen Gesellschaft, 17(2), 2032-2049.

-

BenchChem. (2024). 1,3-Dimethyl-1H-pyrazol-5-ol Applications. Link

-

Molaid. (2024). 4-ethyl-2,5-dimethyl-1,2-dihydro-pyrazol-3-one Structure and CAS. Link

Sources

A Technical Guide to the Synthesis of 1,3-Dimethyl-4-ethyl-5-pyrazolone

Introduction: The Pyrazolone Core in Modern Chemistry

Significance of the Pyrazolone Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives, particularly pyrazolones, have become privileged scaffolds in drug development.[1][2] Their structural versatility allows for a wide range of biological activities, and numerous FDA-approved drugs incorporate this motif as a critical pharmacophore.[1] Pyrazolone derivatives are known to exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] This wide-ranging bioactivity has cemented the pyrazolone core as a subject of intense research and development.[3][6]

Profile of 1,3-Dimethyl-4-ethyl-5-pyrazolone

1,3-Dimethyl-4-ethyl-5-pyrazolone is a specific derivative featuring methylation at both nitrogen (N-1) and the carbon at position 3 (C-3), with an ethyl group at the C-4 position. The substitution at the C-4 position is particularly significant, as this position is known to be highly reactive and crucial for modulating the biological and chemical properties of the pyrazolone ring.[7][8] The synthesis of such C-4 substituted pyrazolones is a key focus for chemists aiming to develop novel therapeutic agents and functional materials. This guide provides an in-depth examination of the primary synthetic routes to this target molecule, grounded in established chemical principles and field-proven methodologies.

Primary Synthetic Pathways: A Strategic Overview

The synthesis of 1,3-Dimethyl-4-ethyl-5-pyrazolone can be approached via two primary strategic routes. The choice between these pathways often depends on the availability of starting materials, desired scale, and process efficiency.

Route A: Two-Step Synthesis via C-4 Ethylation

This classic and highly versatile approach involves two distinct stages: first, the construction of the core pyrazolone ring, followed by the introduction of the ethyl group at the C-4 position. This method offers flexibility, as the intermediate, 1,3-dimethyl-5-pyrazolone, is a common precursor for a variety of C-4 substituted derivatives.[9]

Route B: Direct Synthesis via Substituted β-Ketoester

A more convergent and potentially more efficient approach involves the direct condensation of a hydrazine with a β-ketoester that already contains the C-4 substituent. This method, a direct application of the Knorr pyrazole synthesis, streamlines the process into a single cyclization step.[2][10][11] A historical patent demonstrates this principle for a similar structure, reacting a hydrazine with an α-ethylacetoacetic acid ester.[12]

In-Depth Mechanistic Analysis

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting protocols to new substrates.

The Knorr Pyrazolone Cyclization

The Knorr synthesis is the foundational reaction for creating the pyrazolone ring from a β-ketoester and a hydrazine.[10][11] The reaction proceeds via an acid-catalyzed pathway involving nucleophilic attack, imine formation, and intramolecular cyclization.[13][14]

-

Initial Condensation: The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of the β-ketoester (ethyl acetoacetate).

-

Hydrazone Formation: Following proton transfers, a molecule of water is eliminated to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.

-

Ring Closure and Elimination: This attack leads to a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the final stable pyrazolone ring.[9][11]

The Mechanism of C-4 Ethylation

The C-4 position of the 5-pyrazolone ring is flanked by two carbonyl (or enol) groups, making the protons on this carbon acidic and easily removable by a base. This creates a nucleophilic enolate, which is the key reactive species for alkylation.[7]

-

Deprotonation: A suitable base (e.g., sodium ethoxide) removes a proton from the C-4 position of 1,3-dimethyl-5-pyrazolone, forming a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide) in a classic SN2 reaction.

-

Product Formation: This forms a new carbon-carbon bond, yielding the final C-4 ethylated product.

Causality of Experimental Choices : The choice of base and solvent is critical to favor C-alkylation over O-alkylation.[7] Non-polar solvents and strong bases tend to promote the desired C-alkylation. The use of ethyl iodide is often preferred over bromide or chloride due to the better leaving group ability of iodide, facilitating the SN2 reaction.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures in the literature, providing a self-validating framework for laboratory execution.[9][12][15]

Protocol for Direct Synthesis (Route B)

This protocol is adapted from the principles of the Knorr condensation, applied directly to an ethyl-substituted β-ketoester.[12]

Materials:

-

Methylhydrazine

-

Ethyl 2-ethyl-3-oxobutanoate (α-ethylacetoacetic acid ester)

-

Ethanol (optional, as solvent)

-

Glacial Acetic Acid (catalyst, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-ethyl-3-oxobutanoate (1.0 eq) and methylhydrazine (1.1 eq).

-

Note on Causality: The reaction can often be performed neat (solvent-free).[9] If the mixture is too viscous, a minimal amount of ethanol can be added to facilitate stirring. A few drops of glacial acetic acid can catalyze the initial imine formation.[11]

-

Stir the mixture at room temperature. An initial exothermic reaction may be observed.

-

Once the initial reaction subsides, heat the mixture to 80-100°C and maintain for 1-2 hours to drive the cyclization and elimination of ethanol to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may solidify upon cooling.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol for Two-Step Synthesis (Route A)

4.2.1 Synthesis of 1,3-Dimethyl-5-pyrazolone

This procedure is based on well-documented syntheses of the pyrazolone core.[9][15]

Materials:

-

Ethyl acetoacetate

-

Methylhydrazine

-

Ethanol, absolute

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in a round-bottom flask, add absolute ethanol.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Expertise Insight: The initial reaction is exothermic. Slow, controlled addition of the hydrazine is crucial to prevent side reactions and ensure a high yield.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the reaction mixture to reflux (approx. 78°C) for 1-3 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ethyl acetoacetate is consumed.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. The yield is typically high (often >90%).[9]

4.2.2 C-4 Ethylation of 1,3-Dimethyl-5-pyrazolone

Materials:

-

1,3-Dimethyl-5-pyrazolone (from step 4.2.1)

-

Sodium ethoxide or sodium hydride

-

Ethyl iodide

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyl-5-pyrazolone (1.0 eq) in the anhydrous solvent.

-

Add a strong base, such as sodium ethoxide (1.1 eq) or sodium hydride (1.1 eq), portion-wise at 0°C.

-

Trustworthiness Check: The formation of the enolate can be visually confirmed by a change in color or the cessation of hydrogen gas evolution (if using NaH). Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

-

Slowly add ethyl iodide (1.2 eq) dropwise via syringe, keeping the temperature at 0°C.

-

After addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 1,3-dimethyl-4-ethyl-5-pyrazolone.

Comparative Analysis and Process Optimization

| Parameter | Route A (Two-Step) | Route B (Direct) | Justification |

| Overall Yield | Moderate to High | Potentially Higher | Fewer steps and purification losses. |

| Atom Economy | Lower | Higher | Fewer reagents and byproducts. |

| Process Time | Longer | Shorter | Consolidates two reactions into one. |

| Flexibility | High | Low | Intermediate allows for diverse C-4 analogs. |

| Starting Materials | Readily available | Substituted ketoester may be less common/more expensive. | Ethyl acetoacetate is a commodity chemical. |

Process Optimization Insights : For large-scale industrial synthesis, Route B is generally preferred due to its higher efficiency and shorter process time, provided the substituted β-ketoester is accessible.[16] For research and development, where flexibility and access to various analogs are paramount, the two-step Route A is often more practical. Continuous flow chemistry has also been explored for Knorr-type syntheses, offering potential for improved scalability and safety.[16]

Conclusion

The synthesis of 1,3-dimethyl-4-ethyl-5-pyrazolone is readily achievable through well-established organic chemistry principles. The classic two-step approach, involving Knorr cyclization followed by C-4 alkylation, offers strategic flexibility for creating a library of analogs. However, for direct and efficient production of the title compound, the one-step condensation utilizing an appropriately substituted β-ketoester represents a superior pathway in terms of atom economy and process efficiency. The selection of a specific route requires a careful evaluation of project goals, scale, and the availability of starting materials. The detailed mechanistic understanding and protocols provided herein serve as a robust guide for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

-

Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

-

Gogoi, J., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Journal of Medicinal Chemistry Reports, 100142. Available at: [Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

-

Shafi, S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(2), 219. Available at: [Link]

-

Holzer, W., et al. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry, 41(26), 5258-5268. Available at: [Link]

-

Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science Publishers. Available at: [Link]

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. (2021). Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

-

Naik, C.G., & Malik, G.M. (2010). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4). Available at: [Link]

-

Shafi, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. Available at: [Link]

-

Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry. (2014). Available at: [Link]

-

Ghamari, N., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1). Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. Available at: [Link]

-

Regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles 44. - ResearchGate. Available at: [Link]

-

Alkylation of pyrazolones / Introduction - Ch.imperial. Available at: [Link]

-

The Synthesis of 4-Alkyldithioate-5-hydroxy-3-methyl-1-phenylpyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. (2006). Available at: [Link]

-

Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Drug Design, Development and Therapy, 15, 2697-2710. Available at: [Link]

-

C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions - ResearchGate. (2020). Available at: [Link]

-

Yakan, H., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(16), 4983. Available at: [Link]

-

Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Available at: [Link]

- DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents.

- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents.

-

Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. (2015). Available at: [Link]

-

A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. (2024). Available at: [Link]

-

Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. (2016). Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Molecular and Chemical Sciences. (2021). Available at: [Link]

-

Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Pyrazolone Derivatives. V - J-Stage. Available at: [Link]

-

Synthesis of pyrazolone derivatives and their biological activities - SciSpace. (2010). Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. (2022). Available at: [Link]

-

New generation continuous micro-flow ultra-fast PDE-5 API synthesis... - ResearchGate. Available at: [Link]

- US5705656A - N-alkylation method of pyrazole - Google Patents.

-

An easy direct arylation of 5-pyrazolones - PMC - NIH. (2013). Available at: [Link]

-

1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1][2][10]triazine - PMC. Available at: [Link]

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. (2023). Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. jocpr.com [jocpr.com]

- 5. An easy direct arylation of 5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. ias.ac.in [ias.ac.in]

- 10. name-reaction.com [name-reaction.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 15. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 [chemicalbook.com]

- 16. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

Biological Activity Potential of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol Scaffolds: A Technical Guide to Design, Synthesis, and Target Engagement

Executive Summary

The pyrazole nucleus is universally recognized as a "privileged scaffold" in both medicinal chemistry and agrochemical development[1]. While the foundational core, 1,3-dimethyl-1H-pyrazol-5-ol (CAS 5203-77-0), has been extensively utilized, the strategic introduction of an ethyl group at the C4 position to form 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (CAS 1565533-59-6)[2] introduces critical steric and electronic modifications. This in-depth technical guide explores the physicochemical dynamics, biological activity spectrum, and synthetic methodologies associated with this advanced scaffold, providing actionable insights for researchers in drug discovery and herbicide design.

Structural Dynamics & Physicochemical Profiling

Tautomeric Equilibrium and Receptor Binding

The reactivity and target engagement of 1,3-dimethyl-1H-pyrazol-5-ol derivatives are governed by a dynamic tautomeric equilibrium between three forms: the hydroxyl (OH/enol), the amine (NH), and the carbon-centered (CH/keto) tautomers[1][3].

-

Causality in Design: In aqueous physiological environments, predictive models often indicate the keto form as the dominant species[4]. However, the enol (OH) form is biologically imperative for metal chelation. When designing enzyme inhibitors, stabilizing the enol tautomer ensures that the oxygen atoms are optimally positioned to act as Lewis bases.

The Role of the C4-Ethyl Substitution

The addition of the C4-ethyl group fundamentally alters the molecule's interaction profile:

-

Steric Hindrance and Rotational Restriction: In highly active pyrazole derivatives, expanding the steric bulk at the C3 or C4 positions restricts the rotational degrees of freedom of attached aromatic rings[5]. The C4-ethyl group locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to target enzymes.

-

Lipophilicity (LogP) Enhancement: The ethyl chain increases the overall lipophilicity of the scaffold, enhancing membrane permeability for intracellular targets (e.g., bacterial DHFR) and improving systemic distribution in plant vascular systems.

Agrochemical Applications: HPPD Inhibition

Mechanism of Action

The most commercially significant application of substituted pyrazol-5-ols is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a crucial enzyme in the tyrosine degradation pathway of plants[5]. HPPD catalyzes the conversion of

Pyrazole derivatives act as competitive inhibitors by mimicking the natural substrate. The mechanism relies heavily on the molecule's ability to chelate the Fe(II) cation located in the HPPD active site via its diketone/enol moiety, while the lipophilic core (enhanced by the C4-ethyl group) engages in hydrophobic interactions with surrounding phenylalanine residues[6]. Inhibition blocks homogentisate synthesis, leading to the depletion of plastoquinone and

Mechanism of action for pyrazole-based HPPD inhibitors.

Pharmaceutical Potential: Antimicrobial & CNS Targets

Antimicrobial and Antifungal Activity

Derivatives of the 1,3-dimethyl-1H-pyrazol-5-ol core have demonstrated potent broad-spectrum antimicrobial activity. Molecular docking and in vitro studies indicate that these compounds target essential enzymes such as dihydrofolate reductase (DHFR) in Staphylococcus aureus (including MRSA strains) and N-myristoyltransferase (NMT) in Candida albicans[1]. The C4-ethyl scaffold provides an ideal vector for attaching halogenated aromatic rings via Knoevenagel condensation, yielding compounds with Minimum Inhibitory Concentrations (MIC) rivaling standard antibiotics like ciprofloxacin[1].

Neuropharmacology and Antipsychotic Isosteres

The pyrazole scaffold is also utilized as an isosteric replacement in central nervous system (CNS) agents. For instance, derivatives such as 4-[(3-chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol have shown significant antipsychotic profiles in primate models without eliciting dystonic extrapyramidal side effects[9]. Furthermore, related chlorinated pyrazole intermediates are critical in the synthesis of zolazepam, a potent veterinary anesthetic[9].

Quantitative Data: Comparative Biological Activity

The following table synthesizes the biological efficacy of 1,3-dimethyl-1H-pyrazol-5-ol derivatives across different therapeutic and agrochemical targets, demonstrating the scaffold's versatility.

| Compound Class / Derivative | Primary Target | Biological Activity Metric | Comparison Standard | Ref |

| Pyrazole-containing Aryloxyacetic Acids (e.g., I12) | Arabidopsis thaliana HPPD | Mesotrione ( | [10] | |

| Pyrazole-containing Aryloxyacetic Acids (e.g., I23) | Arabidopsis thaliana HPPD | Mesotrione ( | [10] | |

| 5-Alkoxy-1,3-dimethyl Pyrazoles | S. aureus (MRSA) DHFR | Ciprofloxacin ( | [1] | |

| 5-Alkoxy-1,3-dimethyl Pyrazoles | C. albicans NMT | Fluconazole | [1] | |

| C4-Iminomethyl Pyrazoles (Compound 41) | CNS / Avoidance Responding | High in vivo suppression | Standard Antipsychotics | [9] |

Experimental Protocols & Workflows

Divergent Synthesis of Pyrazole Derivatives

The synthesis of active derivatives relies on exploiting the tautomeric nature of the scaffold.

-

Causality: Using a strong base like Sodium Hydride (NaH) deprotonates the hydroxyl group, forming a hard alkoxide nucleophile that favors O-alkylation or O-acylation[1]. Conversely, using Lewis acids or specific coupling agents (like EDCI/DMAP) can direct electrophilic aromatic substitution or condensation at the C4 position (if unsubstituted) or modify existing C4-alkyl groups[10].

Divergent synthetic pathways exploiting pyrazole tautomeric equilibrium.

Protocol: General O-Acylation for Antimicrobial Screening

-

Preparation: Dissolve 1.0 eq of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol in anhydrous DMF under an inert argon atmosphere.

-

Deprotonation: Cool the solution to 0°C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Self-Validation: Hydrogen gas evolution confirms active alkoxide formation. Stir for 30 minutes until bubbling ceases.

-

Substitution: Dropwise add 1.1 eq of the desired acyl chloride or alkyl halide. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with ice water, extract with ethyl acetate (

mL), wash the organic layer with brine, dry over anhydrous

In Vitro HPPD Enzyme Inhibition Assay

To ensure trustworthiness and reproducibility, this protocol includes internal baseline validations and a commercial standard control[11].

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate, and 50 µM FeSO

. The inclusion of Fe(II) is critical as pyrazoles act via iron chelation[6]. -

Enzyme Incubation: In a 96-well microtiter plate, add 10 µL of purified Arabidopsis thaliana HPPD enzyme to 80 µL of the reaction buffer.

-

Inhibitor Addition: Add 5 µL of the synthesized pyrazole derivative (dissolved in DMSO, final DMSO concentration <1%). Control Wells: Include Mesotrione as a positive control and pure DMSO as a negative control. Incubate at 25°C for 15 minutes.

-

Reaction Initiation: Add 5 µL of the substrate,

-hydroxyphenylpyruvate (final concentration 100 µM). -

Detection: Monitor the depletion of the substrate or the formation of homogentisate continuously at 318 nm using a microplate reader for 10 minutes. Calculate the

values using Morrison's equation for tight-binding inhibitors.

References

- 1,3-Dimethyl-1H-pyrazol-5-ol - Benchchem Benchchem

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors NIH / Beilstein Journal of Organic Chemistry

- Reinvestigating the synthesis of key intermediates in the preparation of zolazepam ResearchG

- 713384 | Sigma-Aldrich: 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol Sigma-Aldrich

- Tautomerization and tautomer models of Chemaxon - Document

- Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide Library of Science

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery ACS Public

- Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Compar

- The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase Cambridge Core / Weed Science

- Chemicalize - Grokipedia Grokipedia

Sources

- 1. benchchem.com [benchchem.com]

- 2. 713384 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tautomerization and tautomer models of Chemaxon - Documentation [docs.chemaxon.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. researchgate.net [researchgate.net]

- 8. The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase | Weed Science | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Development of Substituted Pyrazol-5-ol Compounds

Abstract: The pyrazol-5-ol moiety, a five-membered heterocyclic ring, represents a "privileged scaffold" in medicinal chemistry and materials science. Since its discovery in the late 19th century, this versatile core has been the foundation for a vast array of compounds with significant biological and industrial applications. This in-depth technical guide provides a comprehensive overview of the history, fundamental properties, synthetic methodologies, and diverse applications of substituted pyrazol-5-ol compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this remarkable chemical entity.

Part 1: The Genesis of a Privileged Scaffold: History and Fundamental Properties

Discovery and the Pioneering Knorr Synthesis

The journey of pyrazole chemistry began in 1883 when the German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1][2] This seminal work, achieved through the condensation of ethyl acetoacetate with phenylhydrazine, laid the groundwork for what is now famously known as the Knorr pyrazole synthesis.[1][3] This reaction proved to be remarkably versatile, enabling the creation of a wide variety of substituted pyrazoles and sparking over a century of research into their properties and applications.[1][4] The initial discovery was not just a synthetic curiosity; it was the dawn of a new class of heterocyclic compounds that would later yield groundbreaking pharmaceuticals and other valuable materials.

Structural Elucidation and Tautomerism

A key feature of pyrazol-5-ol compounds is their existence in different tautomeric forms: the OH (enol), NH (keto), and CH forms. The equilibrium between these tautomers is influenced by the nature of the substituents on the pyrazole ring and the solvent.[5][6] For instance, in nonpolar solvents, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a dimer of the OH form, stabilized by intermolecular hydrogen bonds.[7] In contrast, the keto (NH) form is often the major tautomer observed for many 1-substituted pyrazolin-5-ones.[3][5] Understanding this tautomerism is crucial as it can significantly impact the compound's reactivity and biological activity.

Physicochemical Properties

Substituted pyrazol-5-ols are typically crystalline solids with varying melting points depending on their substitution pattern. Their solubility is also highly dependent on the substituents, with the introduction of polar groups increasing solubility in polar solvents. The pyrazole ring itself is aromatic, which contributes to the stability of these compounds.[3]

Part 2: The Synthetic Toolkit: Methodologies for Pyrazol-5-ol Diversification

The Knorr Pyrazole Synthesis: A Foundational Protocol

The Knorr synthesis remains a cornerstone for the preparation of pyrazol-5-ol derivatives.[1] The following protocol is based on Knorr's original 1883 publication for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

-

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

-

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.

-

Separation of Water: Separate the water formed during the initial condensation from the oily product.

-

Cyclization: Heat the oily condensation product on a water bath for an extended period. This induces cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

-

Isolation and Purification: Upon cooling, the product will solidify. Collect the solid 1-phenyl-3-methyl-5-pyrazolone. For higher purity, recrystallize the crude product from a suitable solvent like ethanol.[1]

-

The reaction proceeds through an initial condensation of the hydrazine with the ketone of the β-ketoester to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol to form the pyrazol-5-ol ring.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Modern Synthetic Approaches and Green Chemistry

While the Knorr synthesis is classic, modern organic chemistry has introduced more efficient and environmentally friendly methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of green catalysts to minimize waste and hazardous byproducts.[5]

Synthesis of Key Derivatives: The Case of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used for the treatment of amyotrophic lateral sclerosis (ALS).[8] Its synthesis is a prime example of the Knorr reaction's application in modern drug manufacturing.

Experimental Protocol: Synthesis of Edaravone

-

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate or Methyl acetoacetate

-

Ethanol or Methanol

-

Acetic acid (catalyst)

-

Diethyl ether or n-hexane for precipitation

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine and ethyl acetoacetate in ethanol. Add a catalytic amount of acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) for about one hour under a nitrogen atmosphere.[9] The reaction is slightly exothermic.[10]

-

Cooling and Precipitation: After the reaction is complete, cool the mixture. Add a non-polar solvent like n-hexane or diethyl ether to induce precipitation of the crude Edaravone.[9][11]

-

Isolation: Collect the crude solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from hot 95% ethanol to obtain purified white or off-white crystals of Edaravone.[11]

-

Functionalization of the Pyrazol-5-ol Core

The versatility of the pyrazol-5-ol scaffold lies in the ability to introduce various substituents at different positions of the ring, leading to a diverse range of compounds with tailored properties. The 4-position, in particular, is readily functionalized.

Experimental Protocol: Synthesis of 4-Acyl-3-methyl-1-phenyl-1H-pyrazol-5-one

-

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5-one

-

Appropriate acyl chloride (e.g., 4-methylbenzoyl chloride)

-

Solvent (e.g., dichloromethane)

-

Base (e.g., pyridine)

-

-

Procedure:

-

Dissolution: Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-one in dichloromethane in a round-bottom flask.

-

Addition of Base: Add pyridine to the solution.

-

Acylation: Cool the mixture in an ice bath and slowly add the acyl chloride.

-

Reaction: Allow the reaction to proceed at room temperature with stirring.

-

Work-up: After the reaction is complete, wash the reaction mixture with dilute acid and then with water. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 4-acyl-3-methyl-1-phenyl-1H-pyrazol-5-one.[12]

-

Part 3: The Pharmacological Significance: Pyrazol-5-ols in Drug Discovery

The pyrazol-5-ol scaffold is a prominent feature in a number of clinically successful drugs, demonstrating its importance in medicinal chemistry.[13][14]

Anti-inflammatory Agents: The COX-2 Inhibition Story

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[15] Selective COX-2 inhibitors, such as Celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16][17]

Caption: Simplified COX signaling pathway and the action of Celecoxib.

The selective inhibition of COX-2 by pyrazol-5-ol derivatives is attributed to specific structural features. The diarylheterocycle scaffold is a common motif in selective COX-2 inhibitors.[17] For pyrazole-based inhibitors, the presence of a sulfonamide or a similar group at the para-position of one of the aryl rings is crucial for high potency and selectivity.[18][19] This group can interact with a secondary pocket in the COX-2 enzyme that is not present in COX-1.

| Feature | Role in COX-2 Inhibition |

| 1,5-Diaryl-pyrazole core | Provides the essential rigid scaffold for binding to the active site. |

| p-Sulfonamido/methylsulfonylphenyl at N-1 | Key for COX-2 selectivity by binding to the secondary pocket.[18][19] |

| Substituent at C-5 | Can influence potency and selectivity. |

| Substituent at C-3 | Often a trifluoromethyl group, which can enhance binding affinity. |

Neuroprotective Agents: The Radical Scavenging Prowess of Edaravone

Edaravone is a neuroprotective agent that functions as a potent free radical scavenger.[8] It is thought to exert its therapeutic effect in conditions like ALS and ischemic stroke by reducing oxidative stress, which is a major contributor to neuronal damage. The pyrazol-5-ol structure of Edaravone is critical for its antioxidant activity.

Beyond Inflammation and Neuroprotection: Emerging Therapeutic Areas

The therapeutic potential of substituted pyrazol-5-ols extends beyond their well-established roles.

Numerous studies have reported the anticancer activity of pyrazol-5-ol derivatives against various cancer cell lines.[13] For example, certain 1-(1H)-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol derivatives have shown potential as anti-prostate-cancer agents.[13]

The pyrazol-5-ol scaffold has been associated with a broad spectrum of other biological activities.

| Biological Activity | Example Compound Class |

| Analgesic | Pyrazolone derivatives |

| Antimicrobial | Azo pyrazole disperse dyes[20] |

| Antiviral | Various substituted pyrazoles |

| Antidiabetic | Certain pyrazole derivatives |

Part 4: Applications Beyond the Clinic: Pyrazol-5-ols in Industry

The utility of substituted pyrazol-5-ols is not limited to pharmaceuticals; they also play significant roles in various industrial applications.

Agrochemicals: Protecting Crops with Pyrazole Power

The pyrazole ring is a "privileged" structure in the agrochemical industry, found in numerous commercial fungicides, herbicides, and insecticides.[4][21]

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit Complex II in the mitochondrial electron transport chain of fungi, thereby blocking energy production and leading to fungal cell death. The pyrazole-carboxamide moiety is a key pharmacophore in many SDHIs.[21]

Trifluoromethylated pyrazole derivatives are important intermediates in the synthesis of modern herbicides and insecticides.[22] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final product, leading to improved efficacy.[22] 1H-pyrazole-5-carboxylic acid derivatives have also been developed as potent insecticides.[23]

Dyestuffs and Pigments: Coloring the World with Pyrazoles

Pyrazol-5-ol derivatives are important precursors in the synthesis of azo dyes and pigments.[5][24] These dyes are known for their good color strength and lightfastness and are used in various applications, including textiles.[5][20]

Part 5: Future Perspectives and Conclusion

The history of substituted pyrazol-5-ol compounds is a testament to the power of a versatile chemical scaffold. From its discovery in a foundational organic reaction to its central role in modern medicine and industry, the pyrazol-5-ol core continues to inspire innovation. Future research will likely focus on the development of new synthetic methodologies to create even more diverse libraries of these compounds. Furthermore, the exploration of their potential in new therapeutic areas and advanced materials is an ongoing endeavor. The enduring legacy of the pyrazol-5-ol scaffold ensures its continued importance in scientific discovery for years to come.

References

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. National Center for Biotechnology Information. [Link]

-

Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships. ReCIPP. [Link]

- CN102180834A - Preparation method for edaravone.

- CN102285920A - Optimal edaravone synthesis method.

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. Rsc.org. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. Dovepress. [Link]

-

Synthesis of 4‐butyryl‐5‐methyl‐2‐phenyl‐2,4‐dihydro‐3H‐pyrazol‐3‐one. ResearchGate. [Link]

-

Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI. [Link]

-

View of SYNTHESIS AND ABSORPTION ABILITIES OF PYRAZOLO[5,1-c][1][11][22]TRIAZINE-BASED DISPERSE DYES. JNSCI. [Link]

-

Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

- CN102336710A - Method for synthesizing edaravone derivative.

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. AJOL. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

-

Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. National Center for Biotechnology Information. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Cureus. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information. [Link]

-

Polyfunctionally Pyrazole Azo Dyes: Synthesis and Application. Emerald Publishing. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ARKIVOC. [Link]

-

Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews. [Link]

-

Synthesis of 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones from 3-acyl-2H-pyran-2,4(3H)-diones. Their synthetic applications to functionalized 4-oxopyrano[2,3-c]pyrazole derivatives. ACS Publications. [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. SpringerLink. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. National Center for Biotechnology Information. [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Rsc.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships [recipp.ipp.pt]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. dovepress.com [dovepress.com]

- 19. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. d-nb.info [d-nb.info]

- 24. emerald.com [emerald.com]

Methodological & Application

Application Note: Synthesis of Advanced Pharmaceutical Intermediates Using 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Executive Summary & Rationale

The pyrazole ring system is universally recognized as a "privileged scaffold" in modern drug discovery, forming the structural core of numerous blockbuster therapeutics, including selective COX-2 inhibitors and advanced kinase inhibitors [1]. However, the functionalization of unsubstituted pyrazoles often suffers from poor regioselectivity, necessitating complex and yield-reducing protecting group strategies.

The compound 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 1565533-59-6) bypasses these synthetic bottlenecks. As a fully substituted scaffold (at N1, C3, and C4), it provides a highly controlled, self-validating system for the synthesis of complex pharmaceutical intermediates.

Causality of Structural Design:

-

1,3-Dimethylation: The N1-methyl group prevents competitive N-alkylation and N-glucuronidation in vivo, while the C3-methyl group blocks oxidative metabolism at one of the most vulnerable positions on the pyrazole ring [2].

-

4-Ethyl Substitution: The ethyl group specifically enhances the lipophilicity (LogP) of the resulting pharmacophore. In medicinal chemistry, this is strategically used to fill deep hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

-

5-Hydroxyl Handle: The C5-OH (which exists in tautomeric equilibrium with its pyrazolone form) serves as the exclusive site for synthetic functionalization. This forces all downstream reactivity to a single vector, ensuring high-yielding, regioselective transformations [3].

Mechanistic Pathways & Workflow Design